1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
“1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one” is also known as "1-Acetyl-4-aminopiperidine" . It is a compound with the molecular weight of 142.2 . It is also referred to as “1- (4-Aminopiperidin-1-yl)ethan-1-one”, “1-Acetylpiperidin-4-amine” and has a CAS Number: 160357-94-8 .
Synthesis Analysis
Piperidones, which include “1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one”, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones were prepared from domino reaction of aldehyde, ketone and ammonium acetate in alcohol by reflux heating on water bath for 6h, even 1 day .
Chemical Reactions Analysis
Piperidones, including “1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one”, have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Scientific Research Applications
Incretin Hormone Research
Biology of Incretins GLP-1 and GIP
The incretin hormones GLP-1 and GIP are central to the regulation of glucose homeostasis and have therapeutic relevance for metabolic diseases. The compound of interest may be utilized in research focusing on the synthesis, secretion, and biological actions of these hormones. Incretin-receptor activation leads to glucose-dependent insulin secretion, induction of beta-cell proliferation, and enhanced resistance to apoptosis, with GLP-1 also exerting glucoregulatory actions via slowing of gastric emptying and glucose-dependent inhibition of glucagon secretion. These pathways are crucial for the development of therapeutic agents for type 2 diabetes (Baggio & Drucker, 2007).
Dipeptidyl Peptidase IV Inhibitors The compound may also be explored in the context of inhibiting dipeptidyl peptidase IV (DPP-IV), which degrades incretin hormones. DPP-IV inhibitors are a validated target for type 2 diabetes mellitus treatment, as they prevent the degradation of GLP-1 and GIP, maintaining their insulinotropic activity. The review by Mendieta et al. (2011) highlights the significance of DPP-IV inhibitors and the ongoing search for new molecules that can effectively target this enzyme, demonstrating the potential application of the compound in developing new therapeutic agents for metabolic diseases (Mendieta, Tarragó, & Giralt, 2011).
properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-6-4-8(11)5-7-12/h8H,4-7,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPNCEHZFHZVGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.